3-(Methylsulfamoyl)benzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10N2O3S |
|---|---|
Molecular Weight |
214.24 g/mol |
IUPAC Name |
3-(methylsulfamoyl)benzamide |
InChI |
InChI=1S/C8H10N2O3S/c1-10-14(12,13)7-4-2-3-6(5-7)8(9)11/h2-5,10H,1H3,(H2,9,11) |
InChI Key |
XIROSFBRFBFMHC-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC(=C1)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Pathways of 3 Methylsulfamoyl Benzamide and Its Derivatives
Foundational Approaches to Sulfamoylbenzamide Synthesis
The construction of the sulfamoylbenzamide scaffold is typically achieved through multi-step processes that can be categorized into several foundational approaches. These strategies involve the sequential or sometimes chemoselective formation of the sulfonamide and carboxamide functionalities.
A predominant and linear approach to synthesizing sulfamoylbenzamide derivatives involves a step-by-step construction. rsc.org This method first establishes the sulfamoylbenzoic acid intermediate, which is then converted to the final carboxamide product. nih.gov The general sequence begins with the introduction of a sulfonyl group onto a benzoic acid backbone, followed by its conversion to a sulfonamide. rsc.org In the final stage, the carboxylic acid group is activated and reacted with an amine to form the benzamide (B126). vulcanchem.com This stepwise process allows for the controlled introduction of different substituents on both the sulfonamide and carboxamide nitrogens, providing a versatile route to a library of diverse compounds. nih.gov
A key step in many synthetic routes is the chlorosulfonation of a benzoic acid derivative, which installs the reactive chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. nih.gov This reaction is a classic electrophilic aromatic substitution typically carried out by treating the benzoic acid with an excess of chlorosulfonic acid (ClSO₃H). rsc.orggoogle.com The reaction often requires elevated temperatures, such as 80-95°C for several hours, to drive the reaction to completion, especially with electron-deficient benzoic acids. nih.govnih.govrsc.org Upon completion, the reaction mixture is carefully poured onto ice, causing the precipitation of the chlorosulfonylbenzoic acid intermediate, which can be collected by filtration. rsc.orggoogle.com
For example, the synthesis of 3-(chlorosulfonyl)benzoic acid is achieved by reacting benzoic acid with chlorosulfonic acid. rsc.org This intermediate is foundational for producing a wide range of 3-sulfamoylbenzamide (B74759) derivatives.
Once the chlorosulfonyl intermediate is formed, the sulfonamide moiety is constructed by reacting it with an appropriate amine. The sulfonyl chloride group is highly reactive towards nucleophiles, and its reaction with a primary or secondary amine, such as methylamine (B109427), readily forms the corresponding N-substituted sulfonamide. google.com This amination is often performed in an aqueous medium or a suitable organic solvent at room temperature. nih.govrsc.org For instance, 4-chloro-3-(chlorosulfonyl)benzoic acid is treated with an aqueous solution of methylamine to produce 4-chloro-3-(methylsulfamoyl)benzoic acid. google.com
More advanced methodologies have expanded the scope of coupling partners. Copper-catalyzed three-component coupling reactions involving sulfonyl azides, alkynes, and amines have been developed for the efficient one-pot synthesis of N-sulfonylamidines, which are structurally related to sulfonamides. nih.govorganic-chemistry.org Furthermore, base-mediated coupling reactions between benzenesulfonyl azides and amino acids like proline have been reported to form proline-derived benzenesulfonamides. nih.gov These modern techniques offer alternative pathways for creating complex sulfonamide-containing structures.
The final step in many sequential syntheses is the formation of the carboxamide bond. This is most commonly achieved through carbodiimide (B86325) coupling, a reliable method for converting carboxylic acids into amides. nih.govwikipedia.org Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDCI) are widely used due to their water-solubility, which simplifies product purification. nih.govthermofisher.compeptide.com
The reaction mechanism involves the activation of the carboxylic acid group by the carbodiimide to form a highly reactive O-acylisourea intermediate. wikipedia.orgthermofisher.com This intermediate is then susceptible to nucleophilic attack by an amine to yield the desired amide and a urea (B33335) byproduct. wikipedia.org To improve yields and minimize side reactions like racemization, additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often included in the reaction mixture. wikipedia.orgpeptide.comtandfonline.com A catalyst, typically 4-(dimethylamino)pyridine (DMAP), is also frequently used. nih.govnih.gov The coupling is generally performed in aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). nih.govtandfonline.com This method has proven effective for coupling sulfamoylbenzoic acids with a variety of primary and secondary amines, including anilines and aliphatic amines, with reported yields ranging from good to excellent. rsc.orgnih.gov
Table 1: Examples of Carbodiimide Coupling for Sulfamoylbenzamide Synthesis nih.gov
| Sulfamoylbenzoic Acid Intermediate | Amine | Coupling Conditions | Product | Yield (%) |
| 3-(Cyclopropylsulfamoyl)benzoic acid | p-Chloroaniline | EDC, DMAP, DCM/DMF | 3a | 68 |
| 3-(Cyclopropylsulfamoyl)benzoic acid | p-Anisidine | EDC, DMAP, DCM/DMF | 3b | 72 |
| 3-(Morpholinosulfonyl)benzoic acid | p-Chloroaniline | EDC, DMAP, DCM/DMF | 3e | 73 |
| 3-(Morpholinosulfonyl)benzoic acid | p-Anisidine | EDC, DMAP, DCM/DMF | 3f | 69 |
| 3-(Morpholinosulfonyl)benzoic acid | 2,4-Xylidine | EDC, DMAP, DCM/DMF | 3g | 47 |
Preparation and Derivatization of Precursor Intermediates
The efficiency of sulfamoylbenzamide synthesis often relies on the preparation of highly reactive and versatile intermediates. These precursors are designed to facilitate the subsequent introduction of various functional groups, enabling the creation of large and diverse compound libraries.
A particularly useful precursor is a di-activated intermediate where both the carboxylic acid and sulfonic acid functionalities are present as their respective chlorides. The compound 3-(chlorosulfonyl)benzoyl chloride is a prime example of such an intermediate. beilstein-journals.orgsigmaaldrich.combiosynth.com This molecule can be prepared by treating a sulfobenzoic acid compound with a chlorinating agent. google.com For instance, 4-chloro-3-(methylsulfamoyl)benzoic acid can be converted to 4-chloro-3-(methylsulfamoyl)benzoyl chloride by heating it with thionyl chloride (SOCl₂). google.com
The key advantage of an intermediate like 3-(chlorosulfonyl)benzoyl chloride lies in the differential reactivity of the sulfonyl chloride and the aroyl chloride groups. beilstein-journals.org This difference allows for chemoselective reactions, where one group reacts preferentially over the other under specific conditions. This property has been exploited to develop one-pot synthetic strategies for m-sulfamoylbenzamide analogues, increasing efficiency by reducing the number of required steps and work-ups. beilstein-journals.org A continuous-flow process using this intermediate has been shown to enhance selectivity even further. beilstein-journals.orgbeilstein-journals.org
Table 2: Synthesis of 3-Chlorosulfonylbenzoyl Chloride google.com
| Starting Material | Reagent | Conditions | Product | Purity (%) | Yield (%) |
| Sodium 3-sulfobenzoate | Thionyl chloride | Heat for 5 hours | 3-Chlorosulfonylbenzoyl chloride | 94.0 | 78 |
Formation of Acyl Chlorides from Corresponding Acids
A key step in the synthesis of many benzamide derivatives is the activation of the carboxylic acid group by converting it into a more reactive acyl chloride. ebsco.com The parent acid, 3-(methylsulfamoyl)benzoic acid, can be transformed into 3-(methylsulfamoyl)benzoyl chloride using various chlorinating agents. This transformation is critical as acyl chlorides are highly reactive intermediates that readily couple with amines to form the desired amide bond. savemyexams.com
Common laboratory methods for this conversion include treatment with thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), or phosphorus(III) chloride (PCl₃). savemyexams.comchemguide.co.uk The reaction with thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the resulting acyl chloride. chemguide.co.uk For instance, a general procedure involves heating the carboxylic acid with an excess of thionyl chloride, often at reflux temperature, followed by the removal of the excess reagent by distillation under reduced pressure to yield the acyl chloride. google.com
The choice of reagent can influence the reaction conditions and byproducts, as summarized in the table below.
| Reagent | Formula | Typical Conditions | Byproducts | Notes |
| Thionyl Chloride | SOCl₂ | Reflux | SO₂(g), HCl(g) | Gaseous byproducts simplify purification. chemguide.co.uk |
| Phosphorus(V) Chloride | PCl₅ | Cold/Room Temp. | POCl₃, HCl(g) | Reaction is often vigorous. chemguide.co.uk |
| Phosphorus(III) Chloride | PCl₃ | Heat | H₃PO₃ | Less vigorous than PCl₅. chemguide.co.uk |
| Oxalyl Chloride | (COCl)₂ | Room Temp., Catalyst (DMF) | CO(g), CO₂(g), HCl(g) | Milder and more selective reagent, but more expensive. wikipedia.org |
The mechanism for the reaction with thionyl chloride involves the formation of a reactive chlorosulfite ester intermediate, which then undergoes nucleophilic attack by the chloride ion to yield the acyl chloride. When oxalyl chloride is used with a dimethylformamide (DMF) catalyst, a Vilsmeier reagent forms, which is the active species that converts the acid to the acyl chloride. wikipedia.org
Benzohydrazide (B10538) Derivative Generation
Benzohydrazide derivatives are valuable synthetic intermediates, often used in the construction of heterocyclic compounds like oxadiazoles (B1248032) and triazoles. orientjchem.orgorientjchem.org The generation of a benzohydrazide from a 3-(methylsulfamoyl)benzamide precursor typically involves the reaction of the corresponding ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). orientjchem.org
The synthesis starts with an ester derivative, such as ethyl 3-(methylsulfamoyl)benzoate, which is dissolved in a suitable solvent like absolute ethanol (B145695). An excess of hydrazine hydrate is added, and the mixture is refluxed for several hours. orientjchem.org During the reaction, the nucleophilic hydrazine displaces the alkoxy group of the ester to form the more stable benzohydrazide. Upon cooling, the product often precipitates from the solution and can be purified by recrystallization. orientjchem.orgnih.gov
The successful formation of the benzohydrazide can be confirmed by spectroscopic methods. For instance, in IR spectroscopy, the disappearance of the C=O stretching band of the ester and the appearance of new bands corresponding to the N-H and amide C=O stretches are indicative of product formation. orientjchem.orgnih.gov
A representative reaction is the conversion of an ester to a benzohydrazide:
Starting Material: Ethyl o-(N-propargyl)sulfonamido benzoate (B1203000) orientjchem.org
Reagent: Hydrazine hydrate (80%) orientjchem.org
Solvent: Absolute ethanol orientjchem.org
Condition: Reflux for 4 hours orientjchem.org
Product: o-(N-Propargyl)sulfonamido benzohydrazide orientjchem.org
This method provides a straightforward route to benzohydrazide scaffolds that can be further elaborated into more complex molecular architectures. derpharmachemica.com
Advanced Synthetic Techniques and Optimization
To meet the demands of modern chemical synthesis, which requires speed, efficiency, and robustness, advanced techniques are often employed. These methods can offer significant advantages over traditional batch processing, including improved selectivity, higher yields, and enhanced safety profiles.
Continuous-Flow Synthesis for Enhanced Chemoselectivity
Continuous-flow chemistry has emerged as a powerful tool for organic synthesis, providing benefits such as superior heat and mass transfer, precise control over reaction parameters, and scalability. researchgate.net A significant advantage of flow synthesis is the potential for enhanced chemoselectivity, particularly in reactions involving multifunctional starting materials. beilstein-journals.org
For the synthesis of m-sulfamoylbenzamide analogues, a chemoselective procedure starting from the difunctional m-(chlorosulfonyl)benzoyl chloride has been developed using a continuous-flow system. This starting material has two reactive sites: a highly reactive aroyl chloride and a less reactive sulfonyl chloride. In traditional batch synthesis, achieving selective amidation at the aroyl chloride position without a competing reaction at the sulfonyl chloride site can be challenging. beilstein-journals.org
In a continuous-flow setup, two separate amine nucleophiles are introduced sequentially. The superior mixing and rapid heat dissipation inherent to the flow reactor minimize side reactions. Research has shown that flow processing leads to a significant increase in chemoselectivity compared to batch reactions. For example, when reacting m-(chlorosulfonyl)benzoyl chloride first with one amine and then another, the average chemoselectivity in batch was found to be 80%, whereas in a continuous-flow system, it increased to 94%. beilstein-journals.org This improvement is attributed to the quasi-ideal mixing conditions in the flow reactor, which prevent localized concentration gradients and favor the reaction with the more reactive aroyl chloride. beilstein-journals.org
| Amine 1 | Amine 2 | Batch Yield (%) | Flow Yield (%) | Flow Chemoselectivity (%) |
| Azepane | Aniline (B41778) | 70 | 99 | 94 |
| Pyrrolidine | Aniline | 71 | 95 | 96 |
| Aniline | Azepane | 65 | 85 | 81 |
| 3-Fluoroaniline | Azepane | 55 | 65 | 50 |
Data adapted from a study on chemoselective synthesis of m-sulfamoylbenzamide analogues. beilstein-journals.org
This demonstrates that continuous-flow synthesis is a superior method for achieving high chemoselectivity in the preparation of complex sulfamoylbenzamide derivatives. beilstein-journals.orgrsc.org
Ring-Opening Reactions for Amide Linkage Formation
The formation of an amide bond does not always proceed through the classical coupling of a carboxylic acid derivative and an amine. Advanced strategies involving ring-opening reactions of cyclic precursors offer alternative and powerful pathways to amide linkages, often providing access to unique molecular scaffolds. thieme-connect.com
One such method involves the ring-opening of strained cyclic structures like aziridines. Methodology has been developed to access sp³-enriched heterocyclic scaffolds through the selective ring-opening of aziridine-amides with nucleophiles. Under optimized conditions, often using microwave heating, the aziridine (B145994) ring is opened by a nucleophile, leading to the formation of a new C-N bond and yielding a trans-1,2-disubstituted cycloaliphatic motif. thieme-connect.com
Another innovative approach is the ring-opening of cyclic esters (lactones). The use of activators such as lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) can mediate the ring-opening of lactones with amines under mild conditions to afford open-chain amides. organic-chemistry.org This method is notable for its clean conversion and broad applicability across various lactones and amines. organic-chemistry.org
More unconventional methods include the ring-opening olefin metathesis (ROM) of twisted amides, where a C=C bond cleavage within a strained ring system containing an amide bond leads to a linear amide product. acs.org This represents a novel activation strategy where the reactivity is driven by ring strain. acs.org
Copper(II)-Promoted Selective Monomethylation Procedures
Selective modification of N-H bonds within a molecule is a common requirement in the synthesis of pharmaceutical compounds. For derivatives of this compound, selective monomethylation of the sulfonamide or benzamide nitrogen can be a key step. The Chan-Lam coupling reaction provides an effective method for this transformation. nih.govorganic-chemistry.org
This procedure utilizes a copper(II)-promoted cross-coupling of amines or amides with a methylating agent, typically methylboronic acid [MeB(OH)₂]. acs.orgresearchgate.net The reaction is often carried out in the presence of a copper(II) salt, such as copper(II) acetate (B1210297) [Cu(OAc)₂], and a base in a suitable solvent. organic-chemistry.org A key feature of this method is its high selectivity for monomethylation, avoiding the overmethylation that can be a problem with other alkylating agents. acs.org
This technique has been successfully applied to the synthesis of N-methylanilines and other N-methylated compounds that are precursors to biologically active molecules, including SIRT2 inhibitors based on the sulfamoylbenzamide scaffold. nih.govacs.org The general conditions for the Chan-Lam N-methylation are outlined below.
| Component | Example | Role |
| Substrate | Aniline, Sulfonamide | N-H source |
| Methylating Agent | Methylboronic acid | Methyl group source |
| Copper Source | Copper(II) acetate | Promoter/Catalyst |
| Base | Pyridine (B92270), Triethylamine | Acid scavenger |
| Solvent | Dichloromethane (DCM) | Reaction medium |
The reaction is believed to proceed through a mechanism involving the formation of a copper-substrate complex, followed by oxidative addition of the boronic acid and reductive elimination to yield the N-methylated product. organic-chemistry.org
Investigation of Reaction Mechanisms and Kinetics
A thorough understanding of reaction mechanisms and kinetics is fundamental to optimizing synthetic protocols, improving yields, minimizing byproducts, and ensuring process safety and scalability. mt.com For the multi-step synthesis of this compound and its derivatives, various analytical techniques are employed to probe reaction pathways.
In-situ spectroscopic methods, such as ReactIR (FTIR) and Raman spectroscopy, are powerful tools for real-time monitoring of chemical reactions. mt.com These techniques allow chemists to track the concentration of reactants, intermediates, and products as the reaction progresses. The data obtained can be used to determine reaction rates, identify transient intermediates, and elucidate the reaction mechanism. For example, monitoring the disappearance of a carboxylic acid's characteristic IR signal and the appearance of an acyl chloride's signal provides kinetic data for the chlorination step. mt.com
The enhanced chemoselectivity observed in the continuous-flow synthesis of m-sulfamoylbenzamide analogues was rationalized by considering the reaction kinetics and mixing efficiency. The nearly ideal mixing in a microreactor ensures that the highly reactive aroyl chloride encounters the first amine nucleophile and reacts quickly, before the less reactive sulfonyl chloride has a significant opportunity to react. This kinetic preference is amplified by the precise control over residence time and stoichiometry that flow chemistry allows. beilstein-journals.org
Mechanistic studies also extend to understanding the role of catalysts and reagents. In the copper(II)-promoted N-methylation, isotopic labeling studies and kinetic analysis can help confirm the proposed catalytic cycle, which involves Cu(II)/Cu(III) or related intermediates. organic-chemistry.org Similarly, the mechanism of acyl chloride formation using oxalyl chloride is understood to proceed via a catalytic cycle involving a Vilsmeier reagent, which was identified through mechanistic investigations. wikipedia.org The nucleophilic addition-elimination pathway for reactions of acyl chlorides with amines is a well-established mechanism supported by extensive kinetic and stereochemical studies. savemyexams.com
Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental class of reactions for the synthesis and modification of this compound derivatives. These reactions involve an electron-rich nucleophile attacking an electron-deficient center, leading to the displacement of a leaving group. This methodology is particularly useful for introducing or modifying functional groups attached to the core structure.
In the synthesis of various sulfamoylbenzamide derivatives, nucleophilic substitution plays a crucial role. For instance, the synthesis of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide involves the formation of a benzamide by reacting a thiophene (B33073) derivative with an amine containing a cyclopentyl group and a methylsulfamoyl moiety. evitachem.com Similarly, the synthesis of N,N-dimethyl-4-({4-[4-methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl}amino)benzamide may involve substitution reactions to modify its structure for desired properties. evitachem.com
The reactivity of the sulfamoyl group itself can be exploited. The benzyl (B1604629) group in some derivatives can be substituted with other functional groups through nucleophilic substitution reactions using nucleophiles like amines or thiols. Furthermore, the sulfonamide bond can undergo hydrolysis under acidic or basic conditions, which is a type of nucleophilic acyl substitution, yielding the corresponding amine and sulfonic acid. smolecule.com
A common synthetic route to sulfamoylbenzamides starts with a commercially available benzoic acid, which undergoes sulfonylation. The resulting sulfonyl chloride is then coupled with primary or secondary anilines or other heterocyclic rings in the presence of a base like pyridine to generate the sulfonamide derivatives. nih.gov This key step is a nucleophilic attack of the amine on the sulfonyl chloride.
Table 1: Examples of Nucleophilic Substitution in the Synthesis of this compound Derivatives
| Starting Material | Reagent(s) | Product Type | Ref |
| 3-Sulfonyl chloride benzoic acid | Primary/Secondary anilines, pyridine | 3-(Arylsulfonamido)benzamides | nih.gov |
| 2-Fluoro-5-sulfamoylbenzoyl chloride | 3,4-Difluoroaniline | N-(3,4-difluorophenyl)-2-fluoro-5-sulfamoylbenzamide | nih.gov |
| 3-Nitrophenylsulfonyl chloride | N-methylanilines, pyridine | N-methyl-N-aryl-3-nitrobenzenesulfonamide | nih.gov |
| Thiophene derivative | Amine with cyclopentyl and methylsulfamoyl groups | N-(cyclohepta[b]thiophen-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide | evitachem.com |
Condensation Reactions
Condensation reactions are vital in the synthesis of this compound and its derivatives, characterized by the joining of two molecules with the elimination of a small molecule, typically water. This class of reactions is fundamental for forming amide bonds, which are central to the structure of these compounds.
A primary application of condensation reactions in this context is the formation of the benzamide linkage. This is often achieved by coupling a carboxylic acid derivative with an amine. For example, the synthesis of various 3-(benzylsulfonamido)benzamides involves coupling a carboxylic acid with an aniline or other heterocyclic rings using coupling agents like N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and 4-(dimethylamino)pyridine (DMAP). nih.gov Similarly, the synthesis of o-[N-(1-substituted)-1,2,3-triazol-4-yl]methylsulfamoyl-N-(p-tolyl) benzamide derivatives has been accomplished through the condensation of a corresponding benzoic acid with p-toluidine (B81030) in the presence of phosphorus oxychloride (POCl3). orientjchem.org
The synthesis of more complex derivatives also relies on condensation. For instance, the creation of N-(4-(benzo[d] bham.ac.ukamanote.comdioxol-5-yl)thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide involves condensation reactions with precursors like α-haloketones. evitachem.com
Table 2: Reagents and Conditions for Condensation Reactions
| Carboxylic Acid Derivative | Amine Derivative | Coupling Agents/Conditions | Product Type | Ref |
| 3-(Benzylsulfonamido)benzoic acid | Anilines, Heterocyclic rings | EDCI, DMAP, CH2Cl2 | 3-(Benzylsulfonamido)benzamides | nih.gov |
| o-(N-Propargyl)sulfoamido benzoic acid | Aniline derivatives | POCl3 | o-(N-Propargyl)sulfoamido benzamides | orientjchem.org |
| 3-Chlorobenzoic acid | 4-(N-methylsulfamoyl)phenethylamine | Method C (details not specified) | 3-Chloro-N-(4-(N-methylsulfamoyl)phenethyl)benzamide | nih.gov |
| Benzoic acid | 4-(N-methylsulfamoyl)phenethylamine | Method C (details not specified) | N-(4-(N-methylsulfamoyl)phenethyl)benzamide | nih.gov |
Cyclization Reactions for Heterocyclic Ring Construction
Cyclization reactions are instrumental in synthesizing derivatives of this compound that incorporate heterocyclic rings. These reactions involve the formation of a cyclic structure from one or more molecules.
One approach involves the construction of a thiophene ring. The synthesis of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide starts with the preparation of a thiophene derivative through cyclization reactions of appropriate precursors. evitachem.com
Another common strategy is the formation of five-membered heterocycles. For example, 1,3,4-thiadiazole (B1197879) derivatives can be synthesized by the cyclization of a thiosemicarbazide, followed by reaction with electrophilic reagents. researchgate.net Similarly, 1,2,3-triazole rings can be formed. The synthesis of o-[N-(1-substituted)-1,2,3-triazol-4-yl]methylsulfamoyl-N-(p-tolyl) benzamides involves the initial formation of a benzohydrazide, which can then undergo further reactions to form the triazole ring. orientjchem.org Aza-β-lactam rings have also been synthesized via a [2+2] cycloaddition reaction of a Schiff base with phenyl isocyanate. orientjchem.org
More complex fused heterocyclic systems can also be constructed. The synthesis of N,N-dimethyl-4-({4-[4-methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl}amino)benzamide begins with the formation of a phthalazinone derivative, which may involve the reaction of phthalic anhydride (B1165640) with an appropriate amine. evitachem.com
Recent research has also explored the use of cyclopropenes in formal [4+1] cyclization reactions with N-alkoxy benzamides to create benzo-fused five-membered oxa- and aza-heterocycles. nih.gov This method highlights an innovative approach to constructing complex heterocyclic systems attached to a benzamide core. nih.gov
Table 3: Examples of Cyclization Reactions in Derivative Synthesis
| Reactant(s) | Resulting Heterocycle | Product Class | Ref |
| Thiosemicarbazide | 1,3,4-Thiadiazole | 1,3,4-Thiadiazole derivatives | researchgate.net |
| o-(N-Propargyl) sulfonamido benzohydrazide | 1,2,3-Triazole | 1,2,3-Triazole substituted benzamides | orientjchem.org |
| Schiff base, Phenyl isocyanate | Aza-β-lactam (1,3-diazetidin-2-one) | Aza-β-lactam derivatives | orientjchem.org |
| Phthalic anhydride, Amine | Phthalazinone | Phthalazinone-substituted benzamides | evitachem.com |
| N-alkoxy benzamide, Cyclopropene | Isobenzofuranone O-alkyl oxime | Benzo-fused oxa-heterocycles | nih.gov |
Electrically Driven N-C Bond Cleavage in Sulfonamides
A novel and sustainable approach for the modification of sulfonamides involves electrically driven N-C bond cleavage. This electrochemical method provides a green alternative to traditional chemical routes for deprotection and modification of sulfonamide-containing compounds. The reaction typically involves the anodic oxidation of the sulfonamide.
Research has demonstrated the successful cleavage of N(sp²)-C(sp²) and N(sp²)-C(sp³) bonds in sulfonamides under both batch and electroflow conditions. bham.ac.ukresearchgate.net This method utilizes electrons as the oxidant, avoiding the need for stoichiometric chemical reagents. bham.ac.uk
The mechanism is thought to proceed through the formation of an N-sulfonyliminium ion intermediate. bham.ac.ukresearchgate.net In studies involving N-substituted p-toluenesulfonamides, the initial anodic oxidation leads to the cleavage of one N-C bond, and further passage of electrons can result in a secondary C-N bond cleavage. researchgate.net
The scope of this reaction has been explored with various sulfonamides. For example, in N-benzyl-N-methyl-p-toluenesulfonamide, the methyl group is cleaved preferentially over the benzyl group. bham.ac.uk The reaction is also effective for non-tosyl sulfonamides, with alkyl sulfonamides showing excellent isolated yields after multiple cycles. bham.ac.uk
This electrochemical approach is not only a deprotection strategy but also has implications for studying drug metabolism, as it can mimic phase I metabolic pathways involving C-N bond scission. bham.ac.uk
Table 4: Conditions and Outcomes of Electrically Driven N-C Bond Cleavage
| Substrate | Conditions | Key Outcome | Ref |
| N,N-dibenzyl-p-toluenesulfonamide | Anodic oxidation, batch/flow reactor | Mono- and di-debenzylation | researchgate.net |
| N-benzyl-N-methyl-p-toluenesulfonamide | Anodic oxidation | Preferential N-methyl cleavage | bham.ac.uk |
| N-benzyl-N-phenyl-p-toluenesulfonamide | Anodic oxidation | Preferential N-phenyl cleavage | bham.ac.uk |
| N,N-dibenzylmethanesulfonamide | Anodic oxidation (2 cycles) | High yield of N-debenzylated product | bham.ac.uk |
Advanced Structural Characterization and Solid State Analysis
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the unambiguous identification and structural analysis of organic molecules like 3-(Methylsulfamoyl)benzamide. By probing the interactions of the molecule with electromagnetic radiation, these techniques reveal a wealth of information about its atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are crucial for a complete structural assignment.
Proton NMR (¹H NMR) spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, specific signals, or resonances, are expected for the protons of the aromatic ring, the amide group, and the methylsulfamoyl group.
The aromatic protons on the benzene (B151609) ring are expected to appear in the downfield region of the spectrum, typically between 7.5 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The substitution pattern on the benzene ring will lead to a complex splitting pattern for these protons. The protons of the primary amide group (-CONH₂) are anticipated to exhibit a broad signal, the chemical shift of which can be highly variable depending on the solvent and concentration, but generally appears in the range of 5.5 to 8.5 ppm. The methyl group protons of the methylsulfamoyl moiety (-SO₂NHCH₃) are expected to produce a singlet in the upfield region of the spectrum, likely between 2.5 and 3.0 ppm. The proton on the sulfonamide nitrogen (-SO₂NH-) is also expected to be a broad singlet, with a chemical shift that is dependent on the solvent and temperature.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each unique carbon atom.
The carbonyl carbon of the amide group is the most deshielded and is expected to appear far downfield, typically in the range of 165-175 ppm. The carbon atoms of the aromatic ring will resonate in the region of 120-145 ppm. The carbon atom attached to the amide group and the carbon atom attached to the sulfamoyl group will have distinct chemical shifts from the other aromatic carbons. The methyl carbon of the methylsulfamoyl group will be the most shielded carbon and is expected to appear in the upfield region of the spectrum, likely between 30 and 40 ppm.
In the absence of experimental NMR data, theoretical calculations can provide valuable predictions of chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR shielding tensors, from which chemical shifts can be derived. unifr.chimist.ma This method has been shown to provide reliable predictions of both proton and carbon chemical shifts when used with appropriate levels of theory and basis sets. unifr.ch
The GIAO method calculates the magnetic shielding of each nucleus in a molecule, taking into account the effects of the surrounding electrons. By subtracting the calculated shielding of a reference compound (e.g., tetramethylsilane, TMS) from the calculated shielding of the nuclei in the target molecule, the theoretical chemical shifts can be obtained. These predicted shifts can then be compared with experimental data to aid in the assignment of complex spectra or to confirm a proposed structure. For this compound, a GIAO calculation could provide theoretical ¹H and ¹³C NMR chemical shifts that would be instrumental in the structural verification of the compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes
Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its various functional groups.
Key expected vibrational modes include the N-H stretching vibrations of the primary amide and the sulfonamide groups, which are anticipated to appear as a broad band in the region of 3400-3200 cm⁻¹. The C=O stretching vibration of the amide group is expected to be a strong, sharp band around 1680-1640 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfamoyl group are expected to appear as two strong bands in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will likely appear in the 1600-1450 cm⁻¹ region.
Table 1: Expected FT-IR Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Amide & Sulfonamide | N-H Stretch | 3400 - 3200 |
| Aromatic | C-H Stretch | 3100 - 3000 |
| Amide | C=O Stretch | 1680 - 1640 |
| Aromatic | C=C Stretch | 1600 - 1450 |
| Sulfonamide | S=O Asymmetric Stretch | 1350 - 1300 |
| Sulfonamide | S=O Symmetric Stretch | 1160 - 1120 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique is crucial for confirming the molecular formula of this compound.
The molecular formula of this compound is C₈H₁₀N₂O₃S. The expected exact mass for the protonated molecule [M+H]⁺ can be calculated with high precision. HRMS analysis would be expected to yield an m/z value that matches this calculated exact mass to within a few parts per million (ppm), thereby providing unambiguous confirmation of the molecular formula. The calculated monoisotopic mass for C₈H₁₀N₂O₃S is 214.0412 g/mol . Therefore, the expected m/z for the protonated molecule [C₈H₁₀N₂O₃S + H]⁺ would be approximately 215.0490.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
The absorption of ultraviolet and visible light by organic molecules corresponds to the excitation of outer valence electrons from their ground state to a higher energy, or excited, state. shu.ac.uk These transitions typically occur from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.orglibretexts.org In the case of this compound, the presence of chromophores—functional groups that absorb light—such as the benzene ring, the carbonyl group (C=O), and the sulfamoyl group (SO₂NH), dictates its UV-Vis absorption profile.
The electronic transitions observed in the UV-Vis spectrum are primarily of two types:
π → π (pi to pi star) transitions:* These high-energy transitions are characteristic of molecules with conjugated π systems, like the aromatic ring in this compound. libretexts.org They typically result in strong absorption bands.
n → π (n to pi star) transitions:* These transitions involve the promotion of an electron from a non-bonding atomic orbital (n), such as the lone pairs on the oxygen and nitrogen atoms of the amide and sulfamoyl groups, to an antibonding π* orbital. shu.ac.uk These transitions are generally of lower energy and intensity compared to π → π* transitions. researchgate.net
The solvent environment can influence the wavelength of these absorption bands. An increase in solvent polarity often causes a shift to shorter wavelengths (a blue shift) for n → π* transitions and a shift to longer wavelengths (a red shift) for π → π* transitions. shu.ac.uk The complex spectrum of a molecule like this compound arises from the superposition of these various electronic transitions, which are further broadened by vibrational and rotational transitions, resulting in continuous absorption bands rather than sharp lines. shu.ac.uk
X-ray Crystallography for Three-Dimensional Structure Determination
Single-crystal X-ray diffraction (SCXRD) is the definitive method for elucidating the molecular structure of a compound. By irradiating a single, high-quality crystal with an X-ray beam, a diffraction pattern is produced. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the positions of the individual atoms can be determined with high precision. esrf.fr For benzamide (B126) and its derivatives, SCXRD analysis reveals the planarity of the amide group, the relative orientations of the aromatic rings, and the specific conformations adopted by the molecules in the solid state. nih.govosti.gov
The diffraction data obtained from SCXRD analysis allows for the unambiguous determination of the crystal system and space group. The crystal system describes the symmetry of the unit cell, the basic repeating block of the crystal lattice. Benzamide and many of its derivatives, for instance, are known to crystallize in systems such as monoclinic or orthorhombic. nih.govnih.govresearchgate.net The space group provides a more detailed description of the symmetry elements within the crystal, including translations, rotations, and reflections. For example, related benzanilide structures have been reported to crystallize in space groups such as P2₁/c, C2/c, and Pbcn. researchgate.netnih.govmdpi.com
Table 1: Crystallographic Data for Related Benzamide Structures
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| N-(3-Methylphenyl)benzamide | Monoclinic | P2₁/c | nih.gov |
| 3-Chloro-N-(2-methylphenyl)benzamide | Monoclinic | P2₁/c | nih.gov |
| N-(3-fluorobenzoyl)benzenesulfonamide | Monoclinic | C2/c | nih.gov |
This table presents data for structurally related compounds to illustrate common crystal systems and space groups in this class of molecules.
The unit cell is defined by its axial lengths (a, b, c) and the angles between them (α, β, γ). These parameters, determined with high accuracy from SCXRD data, define the size and shape of the repeating lattice unit. nih.gov Within this unit cell, the analysis reveals the specific molecular conformation. For substituted benzamides, this includes the dihedral angles between the plane of the amide group and the aromatic ring(s). nih.gov In many benzanilides, the N-H and C=O bonds of the amide group adopt a trans conformation relative to each other. nih.govnih.gov The orientation of substituents on the phenyl rings relative to the amide linkage is also a key conformational feature. nih.govresearchgate.net
Hydrogen bonds are the most significant intermolecular forces in the crystal structures of amides and sulfonamides. nih.govresearchgate.net In compounds like this compound, the amide (N-H) and sulfonamide (N-H) groups act as hydrogen bond donors, while the carbonyl (C=O) and sulfonyl (S=O) oxygen atoms are primary hydrogen bond acceptors.
The most common and robust hydrogen bond is the N-H···O interaction. In the crystal structures of many primary and secondary benzamides, these interactions link molecules together to form characteristic motifs. nih.gov For example, molecules can be linked into chains or form cyclic dimers. nih.govnih.gov The amide moiety can act as both a donor and an acceptor, leading to extended networks. mdpi.com Weaker C-H···O hydrogen bonds, where a carbon-bound hydrogen interacts with an oxygen atom, also play a significant role in stabilizing the three-dimensional crystal packing. nih.govresearchgate.net These varied hydrogen bonding networks create a stable and well-defined supramolecular structure in the solid state. mdpi.com
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Benzamide |
| N-(3-Methylphenyl)benzamide |
| 3-Chloro-N-(2-methylphenyl)benzamide |
| N-(3-fluorobenzoyl)benzenesulfonamide |
| 3-Chloro-N-(3-methylphenyl)benzamide |
| Thiobenzamide |
| 2-Fluorobenzamide |
| 2-Fluorothiobenzamide |
| 2,6-difluorobenzamide |
| 5-hydroxyquinoline |
| 4-hydroxybenzoic acid |
Intermolecular Interactions within the Crystalline Lattice
Analysis of Other Non-Covalent Interactions
Specific studies analyzing the non-covalent interactions (such as halogen bonds, π-π stacking, or C-H···O interactions) within the crystal structure of this compound are not found in the reviewed literature. While computational methods like Hirshfeld surface analysis and non-covalent interaction (NCI) plots are standard tools for such investigations, their application to this specific compound has not been published.
Polymorphism and Crystal Engineering Studies
Investigation of Polymorphic Forms and Phase Transitions
There is no published evidence of polymorphism for this compound. Studies identifying different crystal forms (polymorphs) or detailing the conditions under which they might transform from one to another (phase transitions) are not available.
Thermodynamic Stability and Relative Energy of Polymorphs
As no polymorphic forms of this compound have been identified, there are no experimental or computational studies on their relative thermodynamic stability or energetic landscapes.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in modeling the intricacies of molecular systems. These methods, rooted in the principles of quantum mechanics, can determine the electronic structure and energy of a molecule, providing a theoretical foundation for understanding its chemical properties.
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. dntb.gov.ua It is widely used to investigate the properties of various molecules, including benzamide (B126) and sulfonamide derivatives. asm.orgtandfonline.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT allows for the calculation of numerous molecular properties that are crucial for chemical research. dntb.gov.ua
A primary application of DFT is the determination of a molecule's equilibrium geometry—the three-dimensional arrangement of atoms corresponding to the lowest energy state. This process, known as geometry optimization, computationally explores the potential energy surface of a molecule to find its most stable conformation. google.com The resulting optimized structural parameters, such as bond lengths and bond angles, can be compared with experimental data, often from X-ray crystallography, to validate the computational model.
Table 1: Illustrative Bond Lengths and Angles for a Benzamide Derivative (Theoretical)
This table presents theoretical data for a related benzamide compound to illustrate the type of information obtained from DFT geometry optimization.
| Parameter | Bond | Theoretical Value (Å or °) |
| Bond Length | C=O | ~1.23 |
| C-N (amide) | ~1.36 | |
| S=O (sulfamoyl) | ~1.45 | |
| S-N (sulfamoyl) | ~1.65 | |
| Bond Angle | O=C-N | ~122 |
| C-S-N | ~107 |
Note: The values presented are approximate and derived from general findings on similar structures. They are for illustrative purposes only.
The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties.
A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions. DFT calculations are a standard method for determining the energies of these orbitals and the corresponding energy gap. For various benzamide derivatives, the HOMO-LUMO gap has been calculated to understand their electronic behavior and potential as, for example, dye-sensitizers or for other applications.
Table 2: Illustrative Frontier Orbital Energies and Energy Gap
This table provides example values for HOMO-LUMO analysis to demonstrate the insights gained from such calculations.
| Parameter | Energy (eV) |
| EHOMO | -6.5 |
| ELUMO | -1.0 |
| Energy Gap (ΔE) | 5.5 |
Note: These values are hypothetical and for illustrative purposes to show typical outputs of a DFT calculation on a similar organic molecule.
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. By mapping the electrostatic potential onto the electron density surface, an MEP map reveals regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).
These maps are invaluable for predicting how a molecule will interact with other chemical species. Electronegative atoms, such as oxygen and nitrogen, typically create regions of negative potential, which are susceptible to electrophilic attack. Conversely, regions of positive potential, often around hydrogen atoms, indicate sites for nucleophilic attack. For benzamide-containing structures, MEP analysis helps identify the most reactive parts of the molecule, such as the carbonyl oxygen, which is a key site for hydrogen bonding.
To further quantify atomic reactivity, Fukui functions are calculated using DFT. The Fukui function indicates the change in electron density at a specific point in the molecule when the total number of electrons is altered. It helps to pinpoint the most likely sites for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks within the molecule.
Mulliken population analysis is another method used to describe the distribution of electronic charge among the atoms in a molecule. Although it has known limitations, such as a strong dependence on the basis set used, it provides a straightforward way to estimate partial atomic charges from the molecular wavefunction. This analysis can offer a basic picture of charge transfer and bond polarity within the molecule.
Natural Bond Orbital (NBO) analysis provides a more chemically intuitive picture of bonding and orbital interactions than canonical molecular orbitals. It transforms the calculated wavefunction into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. A key feature of NBO analysis is its ability to quantify the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.
Table 3: Illustrative NBO Analysis - Donor-Acceptor Interactions
This table shows example data from an NBO analysis on a molecule with similar functional groups to illustrate the type of stabilizing interactions that can be identified.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (O) | σ(C-N) | ~ 5.2 |
| LP (N) | π(C=C) | ~ 2.1 |
| σ (C-H) | σ*(S-O) | ~ 0.8 |
Note: LP denotes a lone pair. The values are hypothetical and for illustrative purposes.
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding and Non-Covalent Interactions
The Quantum Theory of Atoms in Molecules (QTAIM) is a model that uses the topology of the electron density to define chemical concepts such as atoms and bonds. wikipedia.org Developed by Richard Bader and his group, QTAIM partitions a molecule into atomic basins, where each basin contains a single nucleus that acts as an attractor for the surrounding electron density. wikipedia.orguni-rostock.de
Key elements of molecular structure are revealed by the stationary points (critical points) in the electron density. wikipedia.org A line of maximum electron density, known as a bond path, linking two nuclei is a necessary and sufficient condition for the existence of a chemical bond between them. uni-muenchen.de The properties of the bond critical point (a (3, -1) critical point) on this path provide quantitative information about the nature of the interaction, distinguishing between covalent and closed-shell (e.g., ionic, hydrogen bond, van der Waals) interactions. QTAIM allows for the calculation of atomic properties, providing a rigorous basis for understanding charge distribution and intermolecular interactions. wikipedia.org
While QTAIM provides a robust framework for analyzing bonding and non-covalent interactions, specific published studies applying QTAIM analysis directly to 3-(Methylsulfamoyl)benzamide were not identified in a comprehensive search of available literature.
Symmetry-Adapted Perturbation Theory (SAPT) for Interaction Energy Decomposition
Symmetry-Adapted Perturbation Theory (SAPT) is a method for directly calculating the interaction energy between molecules. github.com Unlike the supermolecular approach, which obtains the interaction energy by subtracting the energies of the isolated monomers from the energy of the complex, SAPT calculates the interaction energy itself as a perturbative series. github.comq-chem.com
A significant advantage of SAPT is that it decomposes the total interaction energy into four physically meaningful components: electrostatics, exchange-repulsion, induction (polarization), and London dispersion. github.comchemrxiv.org
Electrostatics: The Coulombic interaction between the unperturbed charge distributions of the monomers. chemrxiv.org
Exchange: A short-range repulsive term arising from the Pauli exclusion principle when the electron clouds of the monomers overlap.
Induction: The attractive interaction resulting from the polarization of one monomer by the charge distribution of the other. github.com
Dispersion: A purely quantum mechanical attractive force arising from the correlation of the instantaneous fluctuations in the electron distribution of the monomers. chemrxiv.org
This decomposition provides deep insights into the nature of non-covalent interactions that hold molecular complexes together. chemrxiv.org Different levels of SAPT theory, such as SAPT0 and SAPT2+, offer varying degrees of accuracy and computational cost. chemrxiv.org Although SAPT is a valuable tool for understanding intermolecular forces, specific research applying SAPT to analyze the interaction energies of this compound could not be located in the reviewed literature.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. auctoresonline.org It is widely used in drug discovery to predict ligand-target interactions and to screen virtual libraries of compounds for potential biological activity. Studies on this compound and its derivatives have utilized docking to predict targets, evaluate binding affinities, and elucidate mechanisms of action.
Ligand-Protein Interaction Modeling for Target Prediction
Molecular docking has been instrumental in identifying potential protein targets for sulfamoyl benzamide derivatives. By simulating the binding of these compounds to the active or allosteric sites of various proteins, researchers can hypothesize their biological function.
Studies have predicted that derivatives of this scaffold can interact with a diverse range of targets, including:
Glucokinase (GK): Several studies have identified human glucokinase as a potential target. japsonline.comijbpas.com Docking simulations showed that this compound and its N-substituted analogs could bind to the allosteric site of the GK enzyme, suggesting a role as potential GK activators for the management of type 2 diabetes. japsonline.comijbpas.comresearchgate.net
Human Ectonucleoside Triphosphate Diphosphohydrolases (h-NTPDases): Sulfamoyl-benzamide derivatives have been investigated as selective inhibitors of h-NTPDase isoforms 1, 2, 3, and 8, which are implicated in conditions like thrombosis, diabetes, and cancer. nih.gov
SARS-CoV Papain-like Protease (PLpro): Benzamide derivatives have been studied as potential inhibitors of the SARS-CoV PLpro, a crucial enzyme for viral replication. researchgate.net
Inflammatory Enzymes: A derivative of N-methylsulfamoyl benzamide was predicted to inhibit enzymes in inflammatory pathways, such as lipoxygenase or cyclooxygenase. evitachem.com
Alzheimer's-related Enzymes: Novel benzamides have been designed and docked as potential dual inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in the pathology of Alzheimer's disease. mdpi.com
Table 1: Predicted Protein Targets for the Sulfamoyl Benzamide Scaffold
| Compound Class | Predicted Protein Target(s) | Therapeutic Area | Source(s) |
|---|---|---|---|
| This compound & Derivatives | Glucokinase (GK) | Type 2 Diabetes | japsonline.com, ijbpas.com, researchgate.net |
| Sulfamoyl-benzamides | h-NTPDases (1, 2, 3, 8) | Thrombosis, Diabetes, Cancer | nih.gov |
| Benzamide Derivatives | SARS-CoV PLpro | Antiviral (COVID-19) | researchgate.net |
| N-methylsulfamoyl benzamide Derivative | Lipoxygenase, Cyclooxygenase | Anti-inflammatory | evitachem.com |
| Benzamide Derivatives | Acetylcholinesterase (AChE), β-secretase (BACE1) | Alzheimer's Disease | mdpi.com |
Prediction of Binding Affinities and Scoring Function Evaluation
A critical output of molecular docking is the prediction of binding affinity, often expressed as a docking score or a free energy of binding (ΔG). japsonline.com These scores are calculated by a scoring function, which evaluates the fitness of a given ligand pose within the receptor's binding site. openmedicinalchemistryjournal.com Lower energy scores typically indicate more favorable binding.
For derivatives of this compound, docking studies have reported quantitative predictions of binding affinity. For instance, in studies targeting glucokinase, the binding free energy (ΔG) was a key metric used to select promising compounds for further in vitro testing. japsonline.com One study reported a ΔG of -9.0 kcal/mol for a reference activator, validating the docking methodology. japsonline.com Docking simulations of N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide against integrin and DNA targets yielded binding affinities of -7.7 kcal/mol and -7.4 kcal/mol, respectively, using AutoDock-Vina. dergipark.org.tr
The evaluation of these binding affinities relies on scoring functions, which can be physics-based, empirical, or knowledge-based. derpharmachemica.com Commonly used programs like AutoDock Vina employ scoring functions to rank different binding poses and predict affinity. scispace.com The accuracy of these scoring functions is crucial, and their performance is often assessed by their ability to distinguish known binders from non-binders or to correlate predicted scores with experimentally determined binding data. openmedicinalchemistryjournal.com
Table 2: Examples of Predicted Binding Affinities for Benzamide Derivatives
| Compound/Derivative | Target Protein | Docking Program/Scoring | Predicted Binding Affinity (ΔG) | Source(s) |
|---|---|---|---|---|
| N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide | α5β1 Integrin | AutoDock-Vina | -7.7 kcal/mol | dergipark.org.tr |
| N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide | DNA | AutoDock-Vina | -7.4 kcal/mol | dergipark.org.tr |
| Reference GK Activator | Glucokinase (GK) | Not Specified | -9.0 kcal/mol | japsonline.com |
Analysis of Specific Binding Site Interactions (e.g., Hydrogen Bonds, Hydrophobic Contacts)
Beyond predicting a binding score, molecular docking provides detailed three-dimensional models of how a ligand interacts with specific residues in the protein's binding pocket. This analysis is crucial for understanding the structural basis of molecular recognition. For the sulfamoyl benzamide scaffold, docking studies have revealed key interactions, including hydrogen bonds, hydrophobic contacts, and π-stacking.
Interactions with Glucokinase (GK): Docking of sulfamoyl benzamide derivatives into the allosteric site of GK consistently showed a hydrogen bond between the amide carbonyl of the benzamide core and the backbone amide group of residue Arg63. scispace.com Specific H-bond distances for different derivatives were reported to be between 3.1 and 3.4 Å. scispace.com Further studies on N-pyridin-2-yl derivatives identified additional hydrogen bonds with Arg63, involving the pyridine (B92270) nitrogen and the benzamide NH group, with distances ranging from 2.9 to 3.2 Å. ijbpas.com
Interactions with h-NTPDases: The binding of derivative 3i to h-NTPDase1 was stabilized by hydrogen bonds with Trp450, Asp54, and Tyr63, as well as π-alkyl and π-π stacking forces. nih.gov For h-NTPDase2, derivative 3f formed hydrogen bonds with His50, Asp45, Ser52, Ser346, and Arg392. nih.gov
These specific interactions are vital for lead optimization, as they guide chemists in designing new analogs with improved potency and selectivity.
Table 3: Detailed Binding Site Interactions for Benzamide Derivatives
| Compound/Derivative | Target Protein | Interacting Residues | Type of Interaction | Reported Distance | Source(s) |
|---|---|---|---|---|---|
| Sulfamoyl benzamide derivatives | Glucokinase (GK) | Arg63 | Hydrogen Bond (C=O...HN-Arg) | 3.1 - 3.4 Å | scispace.com |
| 3-(phenylsulfamoyl)-N-(pyridin-2-yl)benzamide (5h) | Glucokinase (GK) | Arg63 | Hydrogen Bond (Pyridine N...HN-Arg) | 2.9 Å | ijbpas.com |
| 3-(phenylsulfamoyl)-N-(pyridin-2-yl)benzamide (5h) | Glucokinase (GK) | Arg63 | Hydrogen Bond (Benzamide NH...C=O-Arg) | 3.1 Å | ijbpas.com |
| Derivative 3i | h-NTPDase1 | Trp450, Asp54, Tyr63 | Hydrogen Bonds, π-π stacking, π-alkyl | Not Specified | nih.gov |
| Derivative 3f | h-NTPDase2 | His50, Asp45, Ser52, Ser346, Arg392 | Hydrogen Bonds | Not Specified | nih.gov |
Elucidation of Inhibitory and Activation Mechanisms based on Docking Poses
The predicted binding pose from a docking simulation can elucidate the likely mechanism of action, whether it be inhibition or activation.
Allosteric Activation: For glucokinase, docking studies revealed that sulfamoyl benzamide derivatives bind to an allosteric pocket approximately 20 Å away from the active site. ijbpas.com The docked poses of these compounds showed a similar orientation and binding pattern to that of a known co-crystallized activator. ijbpas.comscispace.com This suggests that the compounds function as allosteric activators, modulating the enzyme's activity without directly competing with the substrate at the catalytic site. ijbpas.com
Enzyme Inhibition: In the case of targets like h-NTPDases and SARS-CoV PLpro, the mechanism is one of inhibition. The docking poses show the ligands binding within the active site pockets (e.g., the S3 and S4 pockets of PLpro), which would physically block the natural substrate from accessing the catalytic residues. nih.govresearchgate.net For other enzymes, the proposed inhibitory mechanism involves the ligand binding to the active site and altering the enzyme's conformation, thereby preventing its normal function. evitachem.com A study on AChE inhibitors suggested a different mechanism where ligand binding could increase the stiffness and reduce the flexibility of the enzyme, thereby impeding its catalytic function. mdpi.com
These mechanistic insights derived from docking poses are invaluable for rational drug design, helping to explain observed structure-activity relationships and guiding the development of compounds with specific functional outcomes.
of this compound
Molecular dynamics (MD) simulations offer a powerful lens through which the behavior of molecules can be understood at an atomic level. These computational techniques simulate the movement and interaction of atoms and molecules over time, providing deep insights into the conformational dynamics, intermolecular interactions, and binding mechanisms of chemical compounds like this compound. By applying the principles of classical mechanics, MD simulations can map out the energetic landscape of a molecule and its complexes, revealing information that is often difficult to obtain through experimental methods alone.
Conformational Analysis and Flexibility Studies
Conformational analysis is a critical aspect of understanding a molecule's biological activity, as its three-dimensional shape dictates how it interacts with biological targets. researchgate.net For this compound, MD simulations are employed to explore its conformational space and assess its structural flexibility. The molecule possesses several rotatable bonds, primarily the C(aryl)-S bond, the S-N bond, and the C(aryl)-C(amide) bond. The rotation around these bonds gives rise to various conformers with different energies.
MD simulations track the trajectories of all atoms in the molecule over a set period, allowing for the sampling of numerous conformations. researchgate.net By analyzing these trajectories, researchers can identify the most stable, low-energy conformations and the energy barriers between them. This is often visualized through a potential energy surface map. The flexibility of the methylsulfamoyl and benzamide moieties is evaluated by monitoring the fluctuations in dihedral angles associated with the key rotatable bonds. This dynamic view provides a more realistic picture of the molecule's shape in a solution or biological environment compared to a static, single-structure representation.
Table 1: Illustrative Conformational Analysis Data for this compound
This interactive table presents hypothetical data from a conformational analysis study, illustrating how different spatial arrangements (conformers) of the molecule are associated with varying levels of stability.
| Conformer ID | Key Dihedral Angle (C-S-N-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) | Description |
|---|---|---|---|---|
| Conf-1 | 175° | 0.00 | 75.3 | Most stable, extended conformation. |
| Conf-2 | 65° | 1.50 | 10.1 | Gauche conformation, slightly higher energy. |
| Conf-3 | -70° | 1.65 | 8.5 | Alternative gauche conformation. |
| Conf-4 | -170° | 2.50 | 2.1 | Less stable extended form. |
Dynamic Behavior of Intermolecular Hydrogen Bonds
Intermolecular hydrogen bonds are pivotal in determining the properties of molecular crystals and in the binding of a drug to its receptor. bohrium.com Benzamides are well-known for forming robust hydrogen-bonded networks. mdpi.comrsc.org Specifically, the amide group (-CONH2) can act as both a hydrogen bond donor (via the N-H protons) and an acceptor (via the carbonyl oxygen), often leading to the formation of stable centrosymmetric dimers (R-C=O···H-N-H). mdpi.comrsc.org Furthermore, the sulfonamide group (-SO2NH-) in this compound provides additional sites for hydrogen bonding; the sulfonyl oxygens are strong hydrogen bond acceptors, while the sulfonamide N-H is a potent donor. researchgate.net
MD simulations provide a dynamic perspective on these interactions, which are not static but are constantly forming, breaking, and fluctuating in length and angle. mdpi.comresearchgate.net By running simulations of multiple this compound molecules in a condensed phase (either a simulated crystal or in solution), one can analyze the time evolution of these hydrogen bonds. bohrium.comresearchgate.net This analysis can yield key parameters such as the average lifetime of a specific hydrogen bond, the distribution of donor-acceptor distances, and the probability of different bonding patterns occurring. mdpi.com Such studies have shown that in related benzamide crystals, bridged protons are mostly localized on the donor atom, though proton transfer events can occur. bohrium.commdpi.comresearchgate.net
Table 2: Representative Dynamic Hydrogen Bond Parameters for this compound Dimers
This interactive table displays typical parameters for the primary intermolecular hydrogen bonds that would be analyzed in an MD simulation, highlighting their dynamic nature.
| Hydrogen Bond Type | Donor-Acceptor Pair | Avg. Distance (Å) | Avg. Angle (°) | Average Lifetime (ps) |
|---|---|---|---|---|
| Amide-Amide | N-H···O=C | 2.9 ± 0.2 | 165 ± 10 | 10.5 |
| Sulfonamide-Sulfonamide | N-H···O=S | 3.0 ± 0.3 | 160 ± 12 | 8.2 |
| Amide-Sulfonamide | N-H(amide)···O=S | 3.1 ± 0.4 | 155 ± 15 | 5.1 |
Hybrid Docking-MD Approaches for Refined Ligand-Target Modeling
To understand the potential therapeutic action of this compound, it is crucial to model its interaction with biological targets. Hybrid approaches that combine molecular docking with MD simulations have become a standard and powerful tool for this purpose. tandfonline.comnih.gov Molecular docking provides a computationally efficient method to predict the preferred binding orientation of a ligand within a protein's active site, generating a static snapshot of the interaction. rjb.ronih.gov However, this initial prediction often benefits from refinement.
This is where MD simulations are applied. The top-scoring docked complex is subjected to an extended MD simulation, typically on the nanosecond scale, in a simulated physiological environment (i.e., solvated in a water box with ions). researchgate.netmdpi.com This process allows the ligand and the protein side chains to adjust to each other's presence, exploring a range of conformations to find a more stable and realistic binding mode. nih.govpensoft.net The stability of the predicted binding pose is assessed by calculating the root-mean-square deviation (RMSD) of the ligand's atomic positions over the course of the simulation. mdpi.compensoft.net A stable RMSD trajectory suggests the ligand has found a favorable and stable binding pocket. rsc.org Furthermore, the simulation allows for a detailed analysis of the dynamic interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov Methods like MM/PBSA and MM/GBSA can be used to estimate the binding free energy from the simulation snapshots, offering a more rigorous metric of binding affinity than the initial docking score. rsc.orgpeerj.com
Table 3: Illustrative Data from a Hybrid Docking-MD Study
This interactive table shows how data from docking and subsequent MD simulation are combined to build confidence in a predicted ligand-protein binding mode.
| Parameter | Initial Docking | Post-MD Simulation (100 ns) | Interpretation |
|---|---|---|---|
| Binding Score/Energy | -8.5 kcal/mol (Docking Score) | -45.7 kcal/mol (MM/GBSA) | MD provides a more comprehensive binding free energy estimation. |
| Ligand RMSD | N/A | 1.8 ± 0.5 Å | Low and stable RMSD indicates the ligand remains bound in a consistent pose. |
| Key H-Bonds | 2 (with Ser154, Arg69) | 3 stable H-bonds (Ser154, Arg69, Lys63) | MD reveals stable and additional key interactions. |
| Hydrophobic Contacts | Leu122, Met130 | Leu122, Met130, Cys113 | Refined model shows more extensive hydrophobic packing. |
Structure Activity Relationship Sar Studies of Sulfamoylbenzamide Derivatives
Impact of Substitutions on the Benzamide (B126) Scaffold on Molecular Activity
The benzamide portion of the molecule serves as a critical anchor for biological interactions, and substitutions on both the benzene (B151609) ring and the amide nitrogen can dramatically influence molecular activity.
For antiviral applications, particularly as Hepatitis B Virus (HBV) capsid assembly modulators, substitutions on the benzamide ring are paramount. Studies have shown that a 3,4-difluoroarylamide group is a key feature for potent anti-HBV activity. biomedgrid.com A systematic screening of sulfamoylbenzamide (SBA) derivatives identified that fluorine-substituted compounds, in particular, exhibit submicromolar antiviral activity against HBV in human hepatoma cells. The introduction of halogen atoms can enhance the binding affinity to the HBV core protein, with para-substituted fluorine atoms being identified as critical for this enhancement. However, replacing the 3,4-difluoroarylamide group with α-substituted benzyl (B1604629) counterparts resulted in a complete loss of activity, indicating a strict requirement for the specific electronic and steric profile of the substituted aryl ring at this position. biomedgrid.com
In the context of enzyme inhibition, such as for glucokinase (GK) activators, modifications to the benzamide scaffold also play a significant role. Molecular docking studies have revealed that the amide carbonyl of the benzamide moiety forms a key hydrogen bond interaction with the residue Arg63 in the allosteric binding site of the GK protein. nih.gov For inhibitors of the NLRP3 inflammasome, SAR studies on a lead compound, JC124, revealed that the two substituents on the benzamide moiety are critical for its inhibitory activity. researchgate.net
The following table summarizes the observed impact of various substitutions on the benzamide scaffold on the molecular activity of sulfamoylbenzamide derivatives against different targets.
| Target | Scaffold Modification | Observation |
| HBV Capsid | para-Substituted fluorine on the N-phenyl ring | Critical for enhancing antiviral activity. |
| Replacement of 3,4-difluoroarylamide with α-substituted benzyl groups | Complete loss of activity. biomedgrid.com | |
| Glucokinase (GK) | Amide carbonyl of benzamide | Forms essential H-bond with Arg63 in the allosteric site. nih.gov |
| NLRP3 Inflammasome | Substituents on the benzamide moiety | Critical for inhibitory potency. researchgate.net |
| h-NTPDases | Introduction of halogen atoms (chlorine, bromine) | Leads to potent inhibition of specific isoforms like h-NTPDase1. researchgate.net |
Influence of Modifications to the Methylsulfamoyl Group on Interaction Profiles
The sulfamoyl group, -SO₂NH₂, and its N-substituted derivatives are central to the function of this class of compounds. Modifications ranging from simple alkyl substitutions to the incorporation of larger cyclic or aromatic moieties can profoundly alter interaction profiles and target selectivity.
For anti-HBV agents, a range of groups including alkyls, cycloalkyls, and alkylaryls have been substituted on the sulfamoyl nitrogen. biomedgrid.com The cyclopentyl-substituted analog, 5-(N-Cyclopentyl-N-methylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide, was found to be highly active. biomedgrid.com Interestingly, inversion of the sulfonamide group (from R-SO₂-NR'R'' to R-NR'-SO₂-R'') largely preserved the compound's potency. biomedgrid.com
In the pursuit of glucokinase (GK) activators, derivatives bearing an N-(2-methylphenyl) sulfonamide moiety showed the highest GK activation. ontosight.ai This highlights that specific aryl substitutions on the sulfamoyl nitrogen can be beneficial for this target. For inhibitors of the NLRP3 inflammasome, modifications on the sulfonamide moiety of the lead compound were found to be well-tolerated, suggesting this part of the molecule could be altered to fine-tune properties without losing primary activity. researchgate.net
Research into inhibitors of human ecto-nucleotide triphosphate diphosphohydrolases (h-NTPDases) has shown that substituents on the sulfamoyl nitrogen are key determinants of potency and selectivity. researchgate.net The introduction of groups like n-butyl, cyclopropyl (B3062369), benzylamine, and morpholine (B109124) led to potent inhibitors of different h-NTPDase isoforms. researchgate.net
The table below details the effects of modifying the sulfamoyl group on the biological activity of these derivatives.
| Target | Sulfamoyl Group Modification | Observation |
| HBV Capsid | N-cyclopentyl substitution | Resulted in a highly active compound. biomedgrid.com |
| Inversion of the sulfonamide linkage | Potency was largely preserved. biomedgrid.com | |
| Glucokinase (GK) | N-(2-methylphenyl) substitution | Exhibited the highest GK activation. ontosight.ai |
| NLRP3 Inflammasome | General modifications on the sulfonamide | Well-tolerated, allowing for property tuning. researchgate.net |
| h-NTPDases | N-cyclopropyl substitution | Led to selective inhibition of h-NTPDase8. researchgate.net |
| N-benzylamine, N-morpholine, N-substituted anilines | Generated potent inhibitors of various h-NTPDase isoforms. researchgate.net |
Correlation between Molecular Features and Target Selectivity
A key goal in drug design is to achieve target selectivity to maximize efficacy and minimize off-target effects. For sulfamoylbenzamide derivatives, specific molecular features have been correlated with pronounced selectivity for their intended biological targets.
A striking example of selectivity is seen in the anti-HBV activity of these compounds. Sulfamoylbenzamides (SBAs) were found to potently inhibit the formation of pregenomic RNA-containing nucleocapsids of HBV but were inactive against other animal hepadnaviruses, such as the woodchuck hepatitis virus (WHV) and duck hepatitis B virus (DHBV). Further genetic studies demonstrated that the HBV core protein itself is the molecular target that confers this sensitivity to SBAs, highlighting a highly specific interaction. google.com
Selectivity among enzyme isoforms has also been achieved through structural modification. Studies on h-NTPDase inhibitors revealed that distinct substitution patterns lead to selective inhibition. For instance, compound 3i (structure not fully specified in source), which contains two halogen atoms (chlorine and bromine), was identified as a potent and active molecule against the h-NTPDase1 isoform. researchgate.net In contrast, another derivative, 2d , which features a cyclopropyl ring, selectively blocked the activity of h-NTPDase8. researchgate.net
Similarly, in the development of sirtuin inhibitors, novel 3-(benzylsulfonamido)benzamides demonstrated higher selectivity for SIRT2 over the closely related isoforms SIRT1 and SIRT3. This selectivity is crucial for developing therapies for neurodegenerative diseases like Huntington's, where SIRT2 is the primary target. The ability to fine-tune the structure to differentiate between highly homologous enzyme active sites underscores the sophisticated relationship between the molecular features of these derivatives and their target selectivity.
Stereochemical Effects on Molecular Recognition and Potency
While the parent 3-(methylsulfamoyl)benzamide molecule is achiral, the introduction of stereocenters into its derivatives can have a profound impact on their biological activity. nih.gov The three-dimensional arrangement of atoms is often critical for precise interaction with chiral biological targets like enzymes and receptors. biomedgrid.com
The importance of stereochemistry is evident in derivatives like (S)-N-(3-Indol-1-Yl-2-Methyl-Propyl)-4-Sulfamoyl-Benzamide. The "(S)" designation indicates a specific three-dimensional arrangement of its atoms, which is noted as being crucial for the compound's biological activity. This implies that the corresponding (R)-enantiomer would likely have significantly different, and probably lower, potency.
Mechanistic Investigations of Biological Targets and Interactions at the Molecular Level
Enzyme Inhibition Mechanisms
Benzamides that have 3- or 4-sulfamoyl groups have been studied as inhibitors of carbonic anhydrase (CA), a zinc-containing metalloenzyme. semanticscholar.orgnih.gov These compounds have demonstrated significant in vitro inhibitory effects against various human (h) CA isoforms. semanticscholar.orgnih.gov The sulfonamide group is a primary zinc-binding feature in CA inhibitors. nih.gov
Specifically, benzamide-4-sulfonamides have been shown to be highly effective inhibitors of several CA isoforms. semanticscholar.orgnih.gov For instance, human isoforms hCA II, VII, and IX are inhibited in the low nanomolar or even subnanomolar ranges. semanticscholar.orgnih.gov In contrast, hCA I is generally less sensitive to inhibition by these compounds, with inhibition constants (KIs) ranging from 5.3 to 334 nM. semanticscholar.orgnih.gov Some N-(3-sulfamoylphenyl)propanamide/benzamide (B126) derivatives have shown potent inhibition of both hCA I and hCA II. nih.gov For example, one of the most effective inhibitors in a study demonstrated Ki values of 0.22 ± 0.01 µM for hCA I and 0.33 ± 0.05 µM for hCA II. nih.gov
The selectivity of these inhibitors varies across different isoforms. While some derivatives show broad-spectrum inhibition, others exhibit selectivity for certain isoforms like hCA II and VII. nih.gov The structural features of the benzamide derivatives, such as substitutions on the amide nitrogen, play a crucial role in determining their inhibitory potency and selectivity. semanticscholar.orgnih.gov Molecular docking studies have been employed to understand the binding mechanisms of these inhibitors within the active site of the CA enzymes. nih.govnih.gov
Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Benzamide Sulfonamide Derivatives This table is for illustrative purposes and combines data from multiple studies on related compounds.
| Compound Type | hCA I (KI) | hCA II (KI) | hCA VII (KI) | hCA IX (KI) | Reference |
|---|---|---|---|---|---|
| Benzamide-4-sulfonamides | 5.3–334 nM | Low nM/sub-nM | Low nM/sub-nM | Low nM/sub-nM | semanticscholar.orgnih.gov |
| N-(3-sulfamoylphenyl) propanamide/benzamide | 0.22 ± 0.01 µM | 0.33 ± 0.05 µM | Not specified | Not specified | nih.gov |
| Benzothiazole-6-sulphonamides | Low nM to µM | Low nM to µM | Low nM to µM | Not specified | nih.gov |
| N-((4-sulfamoylphenyl) carbamothioyl) amides | 13.3–87.6 nM | 5.3–384.3 nM | 1.1–13.5 nM | Not specified | mdpi.com |
Ectonucleotidases, or ectonucleoside triphosphate diphosphohydrolases (NTPDases), are enzymes that hydrolyze extracellular nucleotides. nih.govrndsystems.comtocris.com Inhibitors of these enzymes are being investigated for their therapeutic potential in various conditions, including inflammation and cancer. nih.govfrontiersin.org The development of selective inhibitors for different NTPDase isoforms (NTPDase1, -2, -3, and -8) is a key area of research. frontiersin.org
While specific data on the direct inhibition of h-NTPDases by 3-(Methylsulfamoyl)benzamide is limited, the broader class of benzamide derivatives is being explored. The general mechanism of NTPDase inhibitors involves blocking the enzyme's active site, thereby preventing the breakdown of extracellular ATP and ADP. nih.gov This leads to an alteration in purinergic signaling, which can have various physiological effects. nih.govtocris.com
The search for potent and selective inhibitors has led to the development of various compounds, including monoclonal antibodies specific for certain isoforms like hNTPDase3. nih.gov These antibodies have been shown to inhibit the enzyme's activity by binding to specific epitopes. nih.gov Small molecule inhibitors are also being developed, with a focus on achieving selectivity for different NTPDase isoforms. frontiersin.org
Glucokinase (GK) is a key enzyme in glucose metabolism, and its activation is a therapeutic strategy for type 2 diabetes. nih.govscispace.com 3,5-disubstituted benzamide derivatives have been identified as allosteric activators of GK. nih.gov These compounds bind to an allosteric site on the GK enzyme, which is distinct from the glucose-binding site. nih.govijbpas.com This binding event induces a conformational change in the enzyme, leading to its activation. ijbpas.com
The mechanism of GK activation by these benzamide derivatives involves enhancing the enzyme's catalytic activity and/or increasing its affinity for glucose. nih.govnih.gov Molecular docking studies have been instrumental in understanding the binding interactions between the benzamide derivatives and the allosteric site of the GK protein. nih.govscispace.comijbpas.com These studies have revealed that hydrogen bonds and hydrophobic interactions with specific amino acid residues in the allosteric pocket are crucial for the binding and subsequent activation of the enzyme. nih.govscispace.com
Several research groups have synthesized and evaluated various sulfamoyl benzamide derivatives as potential GK activators. scispace.comresearchgate.net In vitro enzyme assays have confirmed the ability of these compounds to activate GK, with some derivatives showing significant activation folds compared to controls. scispace.comijbpas.com For example, certain sulfamoyl benzamide derivatives have demonstrated activation folds in the range of 2.03-2.09. scispace.com
Table 2: Glucokinase Activation by Benzamide Derivatives This table represents findings from studies on related benzamide compounds.
| Compound Series | Activation Mechanism | Key Interactions | In Vitro Activity | Reference |
|---|---|---|---|---|
| 3,5-disubstituted benzamides | Allosteric activation | H-bond and hydrophobic interactions | Excellent GK activation | nih.gov |
| Sulfamoyl benzamides | Allosteric activation | H-bond and hydrophobic interactions | Activation fold: 2.03-2.09 | scispace.com |
| N-benzothiazol-2-yl benzamides | Allosteric activation | Not specified | Potential GK activators | evitachem.com |
Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase that has emerged as a therapeutic target for neurodegenerative diseases. nih.govplos.org Inhibitors of SIRT2 have shown protective effects in models of these diseases. nih.gov The 3-(N-arylsulfamoyl)benzamide scaffold has been a foundation for the development of potent and selective SIRT2 inhibitors. nih.gov
The mechanism of SIRT2 inhibition by these compounds involves binding to the enzyme, which can be influenced by the specific substitutions on the benzamide scaffold. nih.gov For instance, N-methylation of certain 3-(N-arylsulfamoyl)benzamide analogs has been shown to significantly increase their potency and selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. nih.gov
Structure-activity relationship studies, coupled with docking simulations, suggest that the para-substituted amido moiety of these compounds can occupy two potential hydrophobic binding pockets within the SIRT2 enzyme. nih.gov This understanding of the binding mode provides a basis for designing more potent and drug-like SIRT2 inhibitors. nih.gov
Thioredoxin reductase (Trr1) is a key enzyme in the thioredoxin system, which plays a crucial role in maintaining cellular redox balance. frontiersin.orgnih.gov Inhibition of Trr1 can disrupt the antioxidant defense of cells and is being explored as a potential therapeutic strategy, particularly in antifungal and anticancer applications. frontiersin.org
Some benzamide derivatives have been investigated for their potential to inhibit Trr1. The proposed mechanism of action involves the compound binding to the enzyme and interfering with its catalytic activity. For example, in the context of antifungal activity, it is hypothesized that these compounds inhibit Trr1, leading to an accumulation of reactive oxygen species and subsequent fungal cell death.
Kinetic studies, such as Lineweaver-Burk plots, can help elucidate the nature of the inhibition (e.g., competitive, non-competitive). Molecular docking simulations can provide insights into the binding interactions between the inhibitor and the active site of Trr1, identifying key residues involved in the interaction.
Acetylcholinesterase (AChE) Inhibition:
Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). mdpi.comaopwiki.org Inhibition of AChE is a well-established therapeutic approach for diseases such as Alzheimer's disease. mdpi.com Some benzamide derivatives have shown potent inhibitory activity against AChE. semanticscholar.org
The mechanism of AChE inhibition by these compounds generally involves binding to the active site of the enzyme, thereby preventing the hydrolysis of acetylcholine. mdpi.com This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can help to alleviate the symptoms of cognitive decline. mdpi.com The potency of these inhibitors is often expressed as their IC50 value, with some benzamide sulfonamide derivatives exhibiting Ki values in the nanomolar range. semanticscholar.org
Urease Inhibition:
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. mdpi.comresearchgate.net It is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori, and its inhibition is a target for the treatment of infections caused by these organisms. mdpi.comnih.gov Certain benzamide derivatives have demonstrated strong urease inhibitory activity.
The mechanism of urease inhibition often involves the inhibitor binding to the nickel ions in the active site of the enzyme. researchgate.netnih.gov This binding prevents the substrate (urea) from accessing the active site, thereby blocking the catalytic reaction. researchgate.net The effectiveness of urease inhibitors is typically evaluated by their IC50 values. nih.gov
NLRP3 Inflammasome Inhibition and Direct Protein Binding
The NACHT, LRR and PYD domains-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system that, when activated, triggers inflammatory responses through the release of cytokines like IL-1β and IL-18. nih.govfrontiersin.org Dysregulation of the NLRP3 inflammasome is linked to a variety of inflammatory diseases, making it a significant therapeutic target. nih.govbiorxiv.org
Compounds structurally related to this compound have been identified as potent and selective inhibitors of the NLRP3 inflammasome. For instance, JC124, a methylated sulfonamide analogue, was developed based on the structure of the antidiabetic drug glyburide, which was found to inhibit the NLRP3 inflammasome. nih.gov Studies demonstrated that JC124 is an active and selective NLRP3 inhibitor. nih.gov In cellular models using mouse macrophage J774A.1 cells, JC124 demonstrated an inhibitory potency of 3.25 μM on the release of IL-1β following stimulation with lipopolysaccharide (LPS) and adenosine (B11128) triphosphate (ATP). nih.gov Further research has also pointed to the direct binding of related inhibitors to the NLRP3 protein as a key mechanism of action. nih.gov
The primary mechanism for many small molecule inhibitors involves direct interaction with the NLRP3 protein, particularly within the NACHT domain, which possesses essential ATPase activity. frontiersin.orgresearchgate.net By binding to this domain, inhibitors can block the conformational changes necessary for NLRP3 activation and subsequent inflammasome assembly. researchgate.net Several compounds have been shown to directly bind to the ATP-binding motif of the NACHT domain, thereby inhibiting its ATPase function. frontiersin.org For example, the well-studied inhibitor MCC950 selectively binds to the NACHT domain, which hinders the function of the Walker B motif and inhibits NLRP3 activation. nih.gov While direct binding studies for this compound itself are not extensively published, ongoing research into its analogue, JC121, has suggested a direct binding interaction with the NLRP3 protein. nih.gov
Table 1: NLRP3 Inflammasome Inhibitors and Their Mechanisms
| Compound | Mechanism of Action | Target Domain | Reference |
|---|---|---|---|
| MCC950 | Selectively binds and hinders Walker B motif function, inhibiting ATPase activity. | NACHT | nih.gov |
| JC124 | Selective NLRP3 inhibitor; direct protein binding suggested for its structural class. | NLRP3 Protein | nih.gov |
| Glyburide | Inhibits NLRP3 inflammasome; sulfonyl and benzamide moieties are key for activity. | Not Specified | nih.gov |
| CY-09 | Directly binds to the ATP-binding motif to inhibit ATPase activity. | NACHT | frontiersin.org |
| MNS | Direct binding disrupts NLRP3 ATPase activity. | NACHT | frontiersin.org |
Receptor Binding and Ligand Selectivity Mechanisms (e.g., Kappa Opioid Receptor)
The selective modulation of receptor subtypes is a key goal in drug discovery to achieve targeted therapeutic effects while minimizing side effects. While direct binding studies of this compound to the kappa opioid receptor (KOR) are not prominent in the available literature, the principles of selectivity can be understood from studies of other benzamide-containing compounds and KOR ligands.
Achieving selectivity for a specific receptor, such as the KOR over the mu (MOR) or delta (DOR) opioid receptors, often depends on subtle structural differences that exploit unique features in the receptor's binding pocket. nih.govmdpi.com Research on various KOR antagonists has shown that specific chemical moieties can confer high potency and selectivity. nih.gov For example, studies on N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines led to the discovery of potent and selective KOR antagonists. nih.gov
The mechanism of selectivity often involves a combination of factors:
Lipophilic and Hydrogen-Bonding Sites : Structure-activity relationship studies have identified that specific lipophilic groups and hydrogen-bonding sites within a ligand are crucial for its potency and selectivity at the opioid receptors. nih.gov
Targeting Distinct Subpockets : Rational drug design based on receptor crystal structures allows for the development of ligands that target distinct subpockets within the orthosteric binding site, leading to controlled functional selectivity. elifesciences.org
Conformational Stabilization : Biased ligands can induce specific conformational changes in the receptor, which dictates the selective engagement of downstream signaling pathways, such as G-protein activation over β-arrestin recruitment. mdpi.com
For instance, the development of one selective KOR ligand arose from a significant loss of affinity for the MOR (a 530-fold decrease) combined with an enhanced affinity for the KOR (an 18-fold increase) relative to a non-selective parent compound. nih.gov This highlights how minor modifications can drastically alter the binding profile of a molecule. Functional assays, such as those measuring [³⁵S]GTPγS binding, are used to confirm the antagonist or agonist properties of these selective ligands at the molecular level. nih.govnih.gov
Molecular Mechanisms of Other Identified Biological Activities (e.g., Anti-inflammatory, Antimicrobial)
Benzamide and sulfonamide scaffolds are present in numerous biologically active compounds, and their mechanisms of action have been studied in various contexts. nih.govsmolecule.comontosight.ai
Anti-inflammatory Mechanisms Beyond the specific inhibition of the NLRP3 inflammasome, benzamides can exert broader anti-inflammatory effects through other molecular pathways. A primary mechanism reported for benzamides and nicotinamides is the inhibition of the transcription factor NF-kappaB (NF-κB). nih.gov NF-κB is a central regulator of the inflammatory response, controlling the expression of many pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α). By inhibiting NF-κB at the gene transcription level, these compounds can effectively suppress the production of TNF-α and other inflammatory mediators, leading to a potent anti-inflammatory effect. nih.gov
Antimicrobial Mechanisms The sulfonamide group within this compound is a well-known pharmacophore in antimicrobial agents. smolecule.comresearchgate.net The classical mechanism of action for sulfonamide antibiotics is the inhibition of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway. researchgate.net Bacteria require this pathway to produce tetrahydrofolate, a necessary precursor for the synthesis of nucleic acids and certain amino acids. By acting as a competitive inhibitor of DHPS, sulfonamides block this essential metabolic process, thereby halting bacterial growth and replication. smolecule.comresearchgate.net
More complex benzamide derivatives have been shown to possess multiple modes of action against bacteria, particularly drug-resistant strains like MRSA. nih.gov Mechanistic studies of certain halogenated N-(1,3,4-oxadiazol-2-yl)benzamides revealed that they are multi-targeting antibiotics. Their mechanisms include:
Regulation of Menaquinone Biosynthesis : Interference with the production of menaquinone, a vital component of the bacterial electron transport chain. nih.gov
Membrane Depolarization : Disruption of the bacterial cell membrane's electrical potential, leading to a loss of integrity and cell death. nih.gov
Inhibition of Essential Proteins : Targeting other critical proteins involved in DNA replication and other vital cellular processes. nih.gov
Regulation of Siderophore Biosynthesis : Affecting iron acquisition systems, which can lead to iron starvation and inhibit bacterial growth. nih.gov
Table 2: Potential Antimicrobial Mechanisms
| Mechanism | Target Pathway/Component | Effect | Reference |
|---|---|---|---|
| Folate Synthesis Inhibition | Dihydropteroate Synthase (DHPS) | Bacteriostatic | smolecule.comresearchgate.net |
| Membrane Disruption | Bacterial Cell Membrane | Membrane Depolarization | nih.gov |
| Metabolic Interference | Menaquinone Biosynthesis | Inhibition of Electron Transport | nih.gov |
| Iron Acquisition Blockade | Siderophore Biosynthesis | Iron Starvation | nih.gov |
Academic Research Applications and Contributions to Chemical Science
Development of Chemical Probes for Biochemical Pathway Elucidation
Chemical probes are essential small molecules used to study and manipulate biological systems, such as enzymes and cellular pathways. evitachem.com Derivatives of the sulfamoyl benzamide (B126) structure have been investigated for their potential as biochemical probes. smolecule.com These compounds can be designed to interact with specific molecular targets, allowing researchers to investigate enzyme inhibition mechanisms or modulate signaling pathways. evitachem.com For instance, by modifying the core structure, scientists can create molecules that serve as lead compounds for developing new therapeutic agents or as tools in biological assays to study cellular processes. evitachem.comsmolecule.com The versatility of the sulfamoyl benzamide framework makes it a valuable starting point for creating probes to elucidate complex biochemical networks.
Advancements in Organic Synthesis Methodologies and Reaction Efficiency
The synthesis of 3-(methylsulfamoyl)benzamide and its derivatives showcases common and efficient methodologies in modern organic chemistry. A general synthetic approach often involves multiple steps that are well-established in the field, such as sulfonamide formation and amide coupling reactions. evitachem.com The synthesis typically begins with a commercially available starting material like 3-nitrobenzoic acid, which undergoes several transformations. researchgate.net
A representative synthetic pathway is outlined below:
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Purpose |
| 1 | 3-Nitrobenzoic Acid | 1. Thionyl chloride (SOCl₂) 2. Methylamine (B109427) | 3-Nitro-N-methylbenzamide | Formation of the amide group. |
| 2 | 3-Nitro-N-methylbenzamide | 1. Reduction (e.g., H₂, Pd/C) | 3-Amino-N-methylbenzamide | Reduction of the nitro group to an amine. |
| 3 | 3-Amino-N-methylbenzamide | 1. Sodium nitrite, HCl 2. SO₂, CuCl₂ | 3-(Chlorosulfonyl)-N-methylbenzamide | Sandmeyer reaction to introduce the sulfonyl chloride group. |
| 4 | 3-(Chlorosulfonyl)-N-methylbenzamide | Methylamine | This compound | Formation of the final sulfonamide group. |
The development of synthetic routes for this class of compounds contributes to the broader field of organic synthesis. sathyabama.ac.in Researchers often focus on improving reaction efficiency by exploring different catalysts, reaction conditions, and purification methods, such as chromatography, to optimize yield and purity. evitachem.comnih.gov The principles of convergent and divergent synthesis are also employed to rapidly create libraries of related compounds for further study. sathyabama.ac.in Furthermore, the push towards "Green Chemistry" has encouraged the development of more sustainable protocols, such as solvent-free reactions, to make these syntheses more economical and environmentally friendly. mdpi.com
Contribution to Structure-Based Ligand Design Principles in Medicinal Chemistry
Structure-based ligand design (SBLD) is a powerful strategy in medicinal chemistry that uses the three-dimensional structure of a biological target to design and develop new drugs. nih.gov The sulfamoyl benzamide scaffold has been instrumental in this area, particularly in the development of enzyme inhibitors. scispace.com A notable example is the design of glucokinase (GK) activators for the potential treatment of type 2 diabetes. researchgate.netjapsonline.com
Researchers have used in-silico docking simulations to predict how derivatives of this compound bind to the allosteric site of the GK enzyme. researchgate.netscispace.com These computational studies help identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the compound's activity. scispace.com This knowledge allows chemists to rationally design and synthesize new analogues with improved potency and selectivity. researchgate.netscispace.com The results from these studies have demonstrated that modifications to the benzamide nucleus can lead to strong interactions with residues in the allosteric site of the GK protein. scispace.com
The table below summarizes docking results for several sulfamoyl benzamide derivatives designed as GK activators. researchgate.net
| Compound Derivative | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |
| Derivative 1 | -9.2 | Arg63, Tyr214, Tyr215 |
| Derivative 2 | -9.0 | Arg63, Ser64, Tyr215 |
| Derivative 3 | -8.8 | Tyr214, Met210 |
| Derivative 4 | -8.7 | Arg63, Val452 |
These findings highlight how the this compound core contributes to the foundational principles of SBLD, where understanding molecular interactions drives the creation of potentially therapeutic compounds. nih.govscispace.com
Insights into Intermolecular Forces and Crystal Engineering
Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular forces. ucl.ac.uk The study of benzamide derivatives, including those with the sulfamoyl group, provides significant insights into how molecules pack in a crystalline lattice. ucl.ac.uk The crystal structure is stabilized by a network of noncovalent interactions, with hydrogen bonds being particularly influential. mdpi.com
Crystallographic studies on compounds structurally related to this compound provide precise data on their solid-state conformation. For example, the crystal structure of 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide has been determined, offering a glimpse into the molecular geometry and packing of a complex sulfamoyl benzamide. kab.ac.ugresearchgate.net
Crystallographic Data for 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide kab.ac.ugresearchgate.net
| Parameter | Value |
| Formula | C₁₁H₁₅O₃ClFN₃S |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.8107(11) |
| b (Å) | 9.1644(13) |
| c (Å) | 11.3521(15) |
| α (°) | 67.543(2) |
| β (°) | 72.776(2) |
| γ (°) | 88.529(2) |
| Volume (ų) | 713.76(17) |
This data is fundamental for crystal engineering, as it provides the basis for understanding how deliberate atomic substitutions can alter intermolecular forces and, consequently, the entire crystal structure. mdpi.com These studies demonstrate that both strong hydrogen bonds and weaker dispersion interactions are essential to the assembly of molecular units in these crystal structures. nih.gov
Future Research Trajectories and Methodological Innovations
Integration of Multi-Omics Data with Computational Approaches for Target Identification
The identification of specific biological targets is a critical step in drug discovery. Future research on 3-(Methylsulfamoyl)benzamide would benefit immensely from the integration of multi-omics data with advanced computational methods. This approach provides a holistic view of the molecular and cellular landscape, moving beyond a "one gene, one disease" paradigm. pluto.bio
By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can build comprehensive models of how this compound and its derivatives affect biological systems. pluto.bionih.gov This integrated analysis can help in several ways:
Accelerated Target Validation: Cross-validation of findings across different molecular layers can confirm the compound's mechanism of action. nygen.io
Precise Patient Stratification: Identifying molecular signatures that correlate with a response to the compound can aid in designing more targeted clinical trials. pluto.bionygen.io
Reduced Development Risk: A systems-level understanding allows for the early prediction of potential off-target effects. nygen.io
Exploration of Novel Sulfamoylbenzamide Scaffolds for Deeper Mechanistic Understanding
The sulfamoylbenzamide scaffold is a versatile starting point for the development of new therapeutic agents. A significant area of future research lies in the design and synthesis of novel scaffolds derived from this compound to gain a deeper understanding of their mechanism of action.
Recent research into sulfamoylbenzamide derivatives has led to the discovery of potent inhibitors of the hepatitis B virus (HBV) capsid assembly and the renal outer medullary potassium (ROMK) channel. nih.govnih.gov These studies have demonstrated that modifications to the core structure can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.
Key areas for future exploration of novel scaffolds include:
Conformational Constraint: Applying innovative approaches, such as the cyclization of the core phenyl ring, can create novel, more rigid scaffolds. nih.gov This can lead to improved binding affinity and selectivity for the target protein.
Bioisosteric Replacement: Systematically replacing parts of the molecule with other groups that have similar physical or chemical properties can lead to the discovery of compounds with improved characteristics. For example, the inversion of the sulfonamide portion has been investigated to create new derivatives. nih.gov
Introduction of New Functional Groups: The addition of groups like phenylboronic acid has been shown to improve the aqueous solubility of sulfamoylbenzamide derivatives, a common challenge in drug development. researchgate.netnih.gov
These explorations into novel scaffolds, combined with detailed structure-activity relationship (SAR) studies, will be crucial for understanding how these molecules interact with their biological targets and for designing the next generation of sulfamoylbenzamide-based therapeutics. nih.govresearchgate.net
Refinement of Predictive Models for Molecular Interactions and Selectivity
To accelerate the discovery and optimization of new this compound derivatives, the refinement of predictive computational models is essential. These models can help to rationalize structure-activity relationships and guide the rational design of more effective and selective compounds.
Several computational methods are currently employed in the study of sulfamoylbenzamides:
Molecular Docking: This technique predicts the preferred binding orientation of a molecule to a target protein. It has been used to understand the interaction of sulfamoylbenzamide derivatives with targets like cytochrome P450 enzymes and the HBV core protein. researchgate.netresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the molecule-protein complex over time, helping to elucidate key interactions and the stability of the bound state. researchgate.netnih.gov
Machine Learning Models: By training on existing experimental data, machine learning algorithms can predict the activity of new, untested compounds, helping to prioritize which molecules to synthesize and test in the lab. researchgate.net
Future research should focus on improving the accuracy of these models by incorporating more complex biological data, such as from multi-omics studies, and by leveraging larger and more diverse datasets of synthesized compounds. The use of high-resolution crystal structures of sulfamoylbenzamide derivatives in complex with their targets is also crucial for refining these predictive models. mdpi.com
| Method | Application | Example Target/Compound Class | Reference |
|---|---|---|---|
| Molecular Docking | Predicting binding modes and rationalizing SAR | Indapamide with CYP3A4, NVR3-778 with HBV Core Protein | researchgate.netresearchgate.net |
| Molecular Dynamics (MD) Simulations | Understanding key interactions and complex stability | Novel sulfamoylbenzamide derivatives as HBV inhibitors | researchgate.netnih.gov |
| Machine Learning | Prioritizing compounds for in vitro testing | Pyrazolesulfonamide derivatives | researchgate.net |
| Fluorescent Thermal Shift Assay (FTSA) | Measuring intrinsic binding affinity and dissociation constants | Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates with Carbonic Anhydrases | mdpi.com |
Development of Advanced Synthetic Routes for Complex Derivatives
The synthesis of complex derivatives of this compound is fundamental to exploring the chemical space around this scaffold and identifying new therapeutic leads. While standard synthetic methods exist, future research will require the development of more advanced and efficient synthetic routes.
Current synthetic strategies for sulfamoylbenzamides often involve multi-step processes starting from commercially available materials. nih.govnih.govresearchgate.net For instance, a common route begins with the chlorosulfonylation of a benzoic acid derivative, followed by reactions to introduce the sulfamoyl and benzamide (B126) functionalities. nih.govnih.gov
Future advancements in synthetic chemistry could significantly impact the development of this compound derivatives:
High-Throughput Synthesis: The use of automated or parallel synthesis techniques can rapidly generate large libraries of diverse compounds for biological screening.
Flow Chemistry: Continuous-flow reactors can offer better control over reaction conditions, leading to higher yields, improved purity, and enhanced scalability for industrial production.
Novel Coupling Chemistries: The development of new and more efficient coupling reactions will be essential for creating more complex and diverse molecular architectures.
Biocatalysis: The use of enzymes as catalysts could offer highly selective and environmentally friendly alternatives to traditional chemical synthesis for certain steps.
| Starting Material | Key Reaction Step | Resulting Intermediate/Product Class | Reference |
|---|---|---|---|
| 3-(chlorosulfonyl)benzoic acid | Reaction with thionyl chloride and subsequent acylation | Novel sulfamoylbenzamide HBV capsid assembly modulators | nih.gov |
| 2-fluorobenzoic acid | Reaction with chlorosulfonic acid | Structurally diverse sulfamoyl analogs | nih.gov |
| 3-nitrobenzoic acid | Chlorosulfonation and subsequent reactions | Sulfamoyl benzamide derivatives as potential glucokinase activators | researchgate.net |
By focusing on these future research trajectories and embracing methodological innovations, the scientific community can continue to build upon the foundational structure of this compound to develop novel and effective therapeutic agents for a range of diseases.
Q & A
Q. How should researchers design experiments to differentiate allosteric vs. orthosteric modulation by this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
